molecular formula C32H26ClIN2O7S B388238 ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388238
M. Wt: 745g/mol
InChI Key: MVHITIJKIVPYPD-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including benzodioxole, chlorophenyl, iodophenyl, methoxyphenyl, and thiazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Benzodioxole derivatives: Known for their biological activity and use in medicinal chemistry.

    Thiazolopyrimidine derivatives: Studied for their potential therapeutic effects.

    Iodophenyl compounds: Investigated for their unique chemical reactivity and applications in organic synthesis.

Properties

Molecular Formula

C32H26ClIN2O7S

Molecular Weight

745g/mol

IUPAC Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H26ClIN2O7S/c1-4-40-31(38)27-17(2)35-32-36(28(27)19-9-10-23-24(14-19)43-16-42-23)30(37)26(44-32)13-18-11-22(34)29(25(12-18)39-3)41-15-20-7-5-6-8-21(20)33/h5-14,28H,4,15-16H2,1-3H3/b26-13+

InChI Key

MVHITIJKIVPYPD-LGJNPRDNSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC(=C(C(=C5)I)OCC6=CC=CC=C6Cl)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OCC6=CC=CC=C6Cl)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OCC6=CC=CC=C6Cl)OC)S2)C

Origin of Product

United States

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